1,4-Naphthoquinone-d6
Overview
Description
1,4-Naphthoquinone-d6 is a deuterated form of 1,4-naphthoquinone, a natural organic compound derived from naphthalene. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. 1,4-Naphthoquinone itself is known for its bright yellow color and sharp odor, similar to benzoquinone .
Mechanism of Action
Target of Action
1,4-Naphthoquinone-d6, a derivative of 1,4-Naphthoquinone, has been found to interact with several intracellular molecular targets . It has been reported to have significant anti-inflammatory properties, inhibiting LPS-induced cytokine production in human mononuclear cell lines THP-1 and blocking the production of TNF-α and interleukin (IL)-6 .
Mode of Action
The mode of action of this compound is complex and multifaceted. It is known to act as a strong dienophile in Diels-Alder reactions . In the context of its biological activity, it has been found to inhibit bacterial histidine kinases , which are key components of bacterial signal transduction pathways. This inhibition disrupts the normal functioning of these pathways, leading to the observed antimicrobial effects .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the synthesis of juglone and several other related 1,4-Naphthoquinones in many members of the Juglandaceae, including black walnut (Juglans nigra) and English walnut (Juglans regia) . It is also known to stimulate Nrf2/ARE signaling in HepG2 cells .
Pharmacokinetics
Given its structural similarity to 1,4-naphthoquinone, it is likely that it shares similar pharmacokinetic properties .
Result of Action
The result of the action of this compound is largely dependent on its mode of action and the specific targets it interacts with. Its anti-inflammatory properties result in the inhibition of cytokine production, reducing inflammation . Its antimicrobial effects result from its disruption of bacterial signal transduction pathways .
Biochemical Analysis
Biochemical Properties
1,4-Naphthoquinone-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The quinone ring in this compound contains a system of double bonds conjugated with carbonyl groups, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It can cause oxidative stress in exposed cells, thereby affecting redox signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also known to modulate receptor tyrosine kinases, such as the epidermal growth factor receptor .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it has significant anti-inflammatory properties that inhibit LPS-induced cytokine production in human mononuclear cell lines .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthoquinone can be synthesized through the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, it can also be produced by the oxidation of naphthalene with chromium trioxide . The deuterated form, 1,4-Naphthoquinone-d6, is typically prepared by using deuterated reagents in the synthesis process to ensure the incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of 1,4-Naphthoquinone involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It is easily reduced by various agents to form 1,4-dihydroxynaphthalene.
Substitution: It can undergo substitution reactions with nucleophiles such as oxygen, nitrogen, and sulfur nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide is commonly used for the oxidation of naphthalene to 1,4-naphthoquinone.
Substitution: Nucleophiles like hydroxylamine, hydrazine, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: 1,4-Dihydroxynaphthalene.
Substitution: Substituted naphthoquinone derivatives.
Scientific Research Applications
1,4-Naphthoquinone-d6 has several scientific research applications:
Chemistry: Used as a standard in NMR spectroscopy due to its deuterated nature, which helps in the analysis of complex chemical structures.
Industry: Used in the synthesis of dyes and pigments, as well as in the production of vitamin K derivatives.
Comparison with Similar Compounds
1,4-Naphthoquinone-d6 can be compared with other similar compounds such as:
2-Methyl-1,4-naphthoquinone (Menadione): A more effective coagulant than vitamin K.
Lawsone: A natural dye with hydroxyl groups in the α-position of the naphthalene core.
Juglone: Another natural dye with hydroxyl groups in the β-position of the naphthalene core.
Naphthazarin: A 5,8-dihydroxy derivative of 1,4-naphthoquinone that exists in various tautomeric forms.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques where the presence of deuterium can provide clearer and more detailed results.
Properties
IUPAC Name |
2,3,5,6,7,8-hexadeuterionaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H/i1D,2D,3D,4D,5D,6D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRASJONUBLZVQX-MZWXYZOWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=O)C2=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)[2H])[2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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